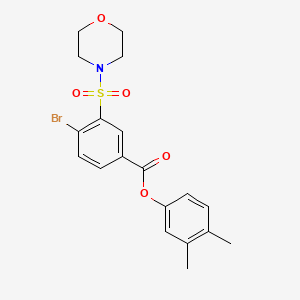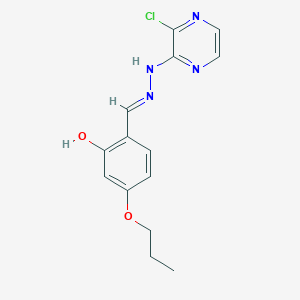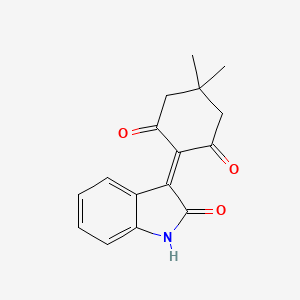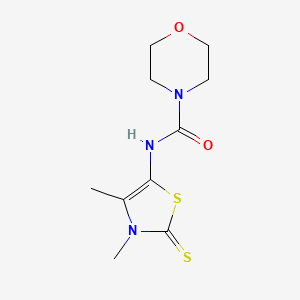![molecular formula C13H17ClN2O3S B6030417 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用機序
BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BLNK). This results in the activation of several downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for the survival and proliferation of B-cells.
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have several other biochemical and physiological effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to inhibit the activation of mast cells and basophils, which are involved in allergic reactions. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the major advantages of 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is its selectivity for BTK. Unlike other BTK inhibitors such as ibrutinib, which also inhibit other kinases such as ITK and TEC, this compound is highly selective for BTK. This makes it a valuable tool for studying the role of BTK in various biological processes.
One limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another potential direction is the investigation of the role of BTK in other biological processes, such as T-cell signaling and innate immune responses. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective treatments for B-cell malignancies.
合成法
The synthesis of 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylpiperidine to form the corresponding amide. This amide is then treated with sodium sulfite to introduce the sulfonamide group, resulting in the final product, this compound.
科学的研究の応用
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied in preclinical models of B-cell malignancies and has demonstrated potent anti-tumor activity. In a study published in the journal Blood, this compound was shown to induce complete and durable responses in a mouse model of CLL. Additionally, this compound has been shown to be effective in models of MCL, diffuse large B-cell lymphoma (DLBCL), and Waldenstrom macroglobulinemia (WM).
特性
IUPAC Name |
2-chloro-5-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9-3-2-6-16(8-9)20(18,19)10-4-5-12(14)11(7-10)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNXNMAMTNJQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6030355.png)

![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)


![methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6030412.png)
![2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)

![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6030431.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)